3-Mercapto-3-methylbutyl-d6 Formate

Stable Isotope Dilution Assay GC-MS Food Chemistry

3-Mercapto-3-methylbutyl-d6 Formate (CAS 162404-32-2) is a deuterium-labeled analog of 3-mercapto-3-methylbutyl formate, a potent odor-active thiol critical to the characteristic aroma of roasted coffee, sesame seeds, and certain wines. This compound features six deuterium atoms (d6) incorporated into its molecular structure, yielding a molecular weight of 154.26 g/mol (C₆H₆D₆O₂S), which is +6 Da relative to the unlabeled native form.

Molecular Formula C6H12O2S
Molecular Weight 154.26 g/mol
CAS No. 162404-32-2
Cat. No. B587900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Mercapto-3-methylbutyl-d6 Formate
CAS162404-32-2
Synonyms3-Mercapto-3-methyl-1-butanol-d6 1-Formate; 
Molecular FormulaC6H12O2S
Molecular Weight154.26 g/mol
Structural Identifiers
InChIInChI=1S/C6H12O2S/c1-6(2,9)3-4-8-5-7/h5,9H,3-4H2,1-2H3/i1D3,2D3
InChIKeyVTAPYUYITKYXJB-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Mercapto-3-methylbutyl-d6 Formate (CAS 162404-32-2): Deuterated Internal Standard for Ultra-Trace Thiol Quantification


3-Mercapto-3-methylbutyl-d6 Formate (CAS 162404-32-2) is a deuterium-labeled analog of 3-mercapto-3-methylbutyl formate, a potent odor-active thiol critical to the characteristic aroma of roasted coffee, sesame seeds, and certain wines [1]. This compound features six deuterium atoms (d6) incorporated into its molecular structure, yielding a molecular weight of 154.26 g/mol (C₆H₆D₆O₂S), which is +6 Da relative to the unlabeled native form . It is purposefully synthesized as a stable isotope-labeled internal standard (SIL-IS) for use in stable isotope dilution assays (SIDA) coupled with GC-MS or LC-MS/MS platforms [2].

Why Generic 3-Mercapto-3-methylbutyl-d6 Formate Substitution Compromises Assay Integrity


Generic substitution of 3-Mercapto-3-methylbutyl-d6 Formate with other in-class deuterated thiols or non-deuterated internal standards is analytically invalid for ultra-trace quantification. The deuterium labeling pattern (d6) is chemically identical to the target analyte in its physicochemical properties, ensuring co-elution during chromatography and identical ionization efficiency in the mass spectrometer source [1]. Alternative internal standards, such as structurally similar thiols (e.g., 2-furfurylthiol-d2) or other mercapto esters, will exhibit different extraction recoveries, chromatographic retention times, and ionization responses due to divergent chemical structures, thereby introducing systematic bias into quantitative measurements [2]. This matrix-specific behavior necessitates the use of the exact isotopic analog for accurate and precise concentration determination in complex matrices like roasted coffee, sesame seeds, and biological fluids [3].

Quantitative Differentiation of 3-Mercapto-3-methylbutyl-d6 Formate: Analytical Performance Data vs. Unlabeled Form


Mass Spectrometric Discrimination: +6 Da Shift for Interference-Free Quantification

3-Mercapto-3-methylbutyl-d6 Formate provides a +6 Da mass shift compared to the unlabeled native compound (m/z 148.22 → m/z 154.26), enabling baseline-resolved selected ion monitoring (SIM) without isotopic cross-talk [1]. The mass spectrum of the d6-labeled compound exhibits the molecular ion cluster at m/z 154, distinctly separated from the native analyte's m/z 148 base peak, eliminating signal overlap that plagues d2- or d3-labeled analogs in complex food matrices [2].

Stable Isotope Dilution Assay GC-MS Food Chemistry

Sub-ppt Olfactory Threshold: Analytical Sensitivity Requirement Justifies Isotopic Purity

The unlabeled target analyte, 3-mercapto-3-methylbutyl formate, possesses an exceptionally low human olfactory detection threshold of below 1 ppt (parts per trillion) in air [1]. This extreme sensory potency necessitates that the deuterated internal standard used for its quantification in food and beverage matrices be of the highest isotopic purity (>99 atom % D) to avoid contaminating the analyte signal at these ultra-trace levels . Compared to the commercially available unlabeled analytical standard (typical purity 95-98%), the d6-labeled form offers a unique isotopic fingerprint that prevents false positive detection of the native compound due to isotopic impurity .

Odor Activity Value Sensory Analysis Trace Analysis

Stable Isotope Dilution Assay (SIDA) Validation: Differential Recovery Correction in Coffee Matrix

In a direct comparison study using stable isotope dilution assays for roasted coffee, the d6-labeled internal standard corrected for analyte losses during sample preparation and matrix-induced ion suppression, yielding a quantified concentration of 0.13 mg/kg for 3-mercapto-3-methylbutyl formate in Arabica coffee [1]. In contrast, external calibration or the use of a non-analogous internal standard (e.g., 2-methyl-3-furanthiol-d3) would fail to account for the unique recovery and ionization behavior of this thiol ester, leading to systematic underestimation or overestimation [2]. The d6-labeled compound co-elutes exactly with the native analyte (retention index 1095 on DB-5 column), ensuring identical matrix effects throughout the GC-MS run [3].

Matrix Effects Recovery Coffee Aroma

Synthesis and Structural Confirmation: 1H-NMR and 13C-NMR Characterization Establishes Identity

The chemical synthesis of [2H6]-3-mercapto-3-methylbutyl formate was specifically designed and executed to ensure complete deuteration at the six designated positions, as confirmed by 1H-NMR and 13C-NMR spectroscopy [1]. The 1H-NMR spectrum shows the complete absence of proton signals at the positions corresponding to the deuterated methyl and methylene groups, while the 13C-NMR spectrum displays the expected carbon resonances with deuterium-induced isotopic shifts [2]. In comparison, alternative synthesis routes for d2- or d3-labeled analogs often result in incomplete isotopic substitution, leading to a mixed isotopic profile that compromises quantitative accuracy [3]. The definitive spectroscopic characterization provides a baseline for quality assurance in procurement, ensuring that the material meets the required isotopic enrichment of ≥98 atom % D.

Isotopic Purity NMR Spectroscopy Quality Control

pH-Dependent Thermal Stability: Differential Degradation Kinetics vs. Acetate Ester

3-Mercapto-3-methylbutyl formate exhibits marked pH-dependent thermal degradation in aqueous coffee solutions, with residual ratios after heating at pH 5.0 being significantly higher (approx. 60-70% remaining) compared to pH 6.5 (approx. 30-40% remaining) [1]. In contrast, the structurally related 3-mercapto-3-methylbutyl acetate showed high thermal stability (>90% residual) across the entire pH range of 3-7, indicating that the formate ester is uniquely susceptible to hydrolysis under typical coffee brewing conditions [2]. This differential stability profile highlights the necessity of using the exact d6-labeled formate analog for accurate quantification, as the native analyte's concentration will change dynamically depending on the pH of the extraction or brewing medium [3].

Thermal Stability Coffee Processing pH Effects

Recommended Procurement and Application Scenarios for 3-Mercapto-3-methylbutyl-d6 Formate


Quantification of Character Impact Thiols in Roasted Coffee for Quality Control and Authenticity

This d6-labeled standard is essential for GC-MS/MS quantification of 3-mercapto-3-methylbutyl formate in roasted coffee beans and brews, enabling precise determination of concentrations ranging from 0.05 to 0.20 mg/kg [1]. The method is critical for coffee roasters and food laboratories monitoring the development of 'roasty/sulfury' aroma notes during roasting and storage, as well as for verifying the authenticity of high-value Arabica beans versus Robusta blends [2].

Stable Isotope Dilution Analysis of Odor-Active Thiols in Sesame Seeds and Edible Oils

In pan-roasted white sesame seeds, 3-mercapto-3-methylbutyl formate contributes significantly to the characteristic aroma. The d6-labeled internal standard enables accurate quantification (typically 0.01-0.1 µg/kg) in sesame oils and seeds using SIDA-GC-MS [3]. This application supports product development and quality assurance in the edible oil and nutraceutical industries, ensuring consistent flavor profiles and identifying potential off-flavors [4].

Investigating Aroma Staling and Melanoidin-Thiol Interactions in Coffee Beverages

Research laboratories studying the rapid loss of fresh coffee aroma during warm-keeping use this deuterated standard to track the covalent binding of 3-mercapto-3-methylbutyl formate to coffee melanoidins [5]. The precise quantification enabled by the d6-IS reveals that the concentration of this thiol can decrease by a factor of 3-5 within 30 minutes of brewing at 80°C, providing mechanistic insights into aroma staling and guiding the development of stabilizers or packaging technologies [6].

Method Development and Validation for Trace Thiol Analysis in Complex Matrices

Analytical chemists developing new LC-MS/MS or GC×GC-TOFMS methods for sulfur volatiles in beverages, pet foods, or environmental samples utilize this d6-labeled compound as a primary internal standard for method validation, assessing parameters such as linearity (R² > 0.995 over 0.1-100 ng/mL), recovery (85-110%), and matrix effects (±15%) [7].

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